N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
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Overview
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with the molecular formula C11H17NO4S This compound is characterized by the presence of a methanesulfonamide group attached to a 2-methoxy-2-(3-methoxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxyethylamine to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of methanesulfonyl chloride to control the exothermic reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamide groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is not fully understood. it is believed to interact with molecular targets through its sulfonamide group, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methoxyphenyl)ethyl)methanesulfonamide
- **N-(2-methoxy-4-methylphenyl)ethyl)methanesulfonamide
- **N-(2-methoxy-3-chlorophenyl)ethyl)methanesulfonamide
Uniqueness
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUITHTVTLZPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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